4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

Catalog No.
S11424617
CAS No.
M.F
C18H17N3OS
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamid...

Product Name

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide

IUPAC Name

4-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C18H17N3OS/c22-17(10-4-8-14-6-2-1-3-7-14)21-18-20-16(13-23-18)15-9-5-11-19-12-15/h1-3,5-7,9,11-13H,4,8,10H2,(H,20,21,22)

InChI Key

SHARFVJYTBVTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide is a complex organic compound characterized by the presence of a thiazole ring, a pyridine moiety, and a phenyl group. This compound is notable for its potential biological activities, making it a subject of interest in various scientific fields, particularly medicinal chemistry and pharmacology. The structural formula can be represented as C18H17N3OSC_{18}H_{17}N_{3}OS, with a molecular weight of approximately 323.4 g/mol .

  • Oxidation: This compound can be oxidized to yield sulfoxides or sulfones.
  • Reduction: Reduction processes may convert the thiazole ring into a thiazolidine structure.
  • Substitution: Nucleophilic substitution can introduce various substituents onto the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
  • Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions for nucleophilic substitution reactions.

Major Products

The primary products formed from these reactions may include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole and pyridine derivatives.

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has been investigated for its diverse biological activities. Thiazole derivatives are known to exhibit a wide range of effects, including:

  • Antimicrobial Properties: Potential efficacy against various microbial strains.
  • Anti-inflammatory Effects: Modulation of inflammatory pathways.
  • Anticancer Activity: Induction of apoptosis in cancer cells through various biochemical pathways.

The compound's mechanism of action may involve the inhibition of enzyme activity, modulation of receptor functions, or disruption of protein-protein interactions, which can lead to alterations in gene expression and cellular signaling pathways.

Synthetic Routes

The synthesis of 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring: Often achieved through Hantzsch thiazole synthesis.
  • Introduction of the Pyridine Moiety: Accomplished via nucleophilic substitution reactions.
  • Attachment of the Phenyl Group: Usually done through Friedel-Crafts acylation.
  • Formation of the Butanamide Group: Achieved through an amidation reaction.

Industrial Production

For large-scale production, methods may be optimized using continuous flow reactors and catalysts to enhance efficiency and reduce costs.

4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Explored for potential antimicrobial and antifungal properties.
  • Medicine: Investigated as an anti-inflammatory and anticancer agent.
  • Industry: Utilized in developing new materials and chemical processes.

Research on 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide's interactions with biological targets is essential to understand its pharmacological profile. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
  • Mechanisms of Action: Investigating how the compound influences cellular pathways and processes.
  • Synergistic Effects: Evaluating potential enhancements when combined with other therapeutic agents.

These studies contribute to elucidating the compound's therapeutic potential and optimizing its use in clinical settings.

Several compounds share structural similarities with 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2,4-disubstituted thiazolesContains thiazole ringsSimilar antimicrobial properties
Thiazolo[4,5-b]pyridinesContains both thiazole and pyridine ringsKnown pharmacological effects
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)butanamideSimilar but with different substitution patternsPotentially similar biological activities

Uniqueness

The uniqueness of 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)butanamide lies in its specific substitution pattern, which may result in distinct biological activities and chemical properties compared to other derivatives. This specificity can influence its efficacy as a therapeutic agent, making it a valuable candidate for further research .

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

323.10923335 g/mol

Monoisotopic Mass

323.10923335 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-09-2024

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